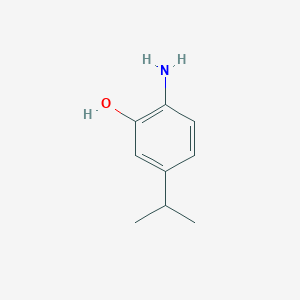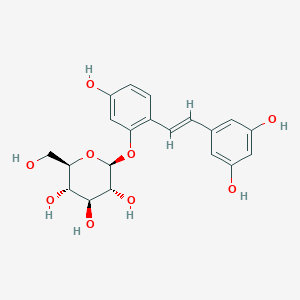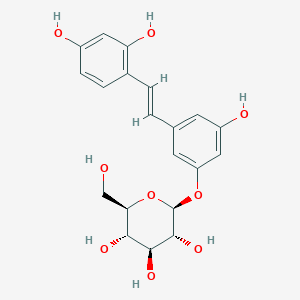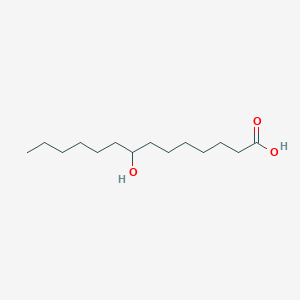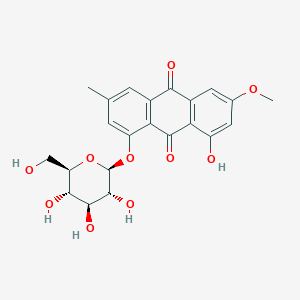
Physcion 8-glucoside
Übersicht
Beschreibung
Physcion 8-glucoside (PG) is a type of anthraquinone glycoside found in various plants. It has been the subject of research due to its broad spectrum of pharmacological activities, including anti-tumor, anti-microbial, anti-inflammatory, and antioxidant effects. However, it has also been associated with hepatotoxicity, renal toxicity, and genetic damage . PG has been isolated from rhubarb roots as a main anthraquinone glycoside .
Synthesis Analysis
The synthesis of PG has been confirmed through H-NMR and MS-data, as well as by direct comparison with synthesized compounds . Although the detailed synthesis process is not provided in the abstracts, the confirmation of the structure through these methods indicates that the synthesis of PG is well-established in the scientific community.
Molecular Structure Analysis
The molecular structure of PG has been elucidated using H-NMR and MS-data. These techniques have confirmed the presence of the beta-D-gentiobioside moiety in the compound . The structure is significant as it relates to the compound's solubility, stability, and biological activity.
Chemical Reactions Analysis
The abstracts provided do not detail specific chemical reactions involving PG. However, the interaction of PG with biological molecules such as miR-103a-3p and GLS2 suggests that PG can participate in biochemical pathways within cells . Additionally, PG's suppression of PIM1 expression in hepatocellular carcinoma indicates that it can influence gene expression .
Physical and Chemical Properties Analysis
PG's physical and chemical properties, such as solubility, stability, and reactivity, are not explicitly mentioned in the abstracts. However, its role in pharmacokinetics and the fact that it can be isolated from natural sources suggest that it has adequate stability and solubility for biological studies and potential therapeutic use .
Relevant Case Studies
Several studies have demonstrated the anti-tumor effects of PG in various cancer cells, including gastric cancer , hepatocellular carcinoma , and breast cancer . In gastric cancer, PG induced ferroptosis and inhibited tumor growth by regulating the miR-103a-3p/GLS2 axis . In hepatocellular carcinoma, PG suppressed tumor growth by downregulating PIM1 . In breast cancer, PG inhibited metastasis by modulating DNMT1 . Additionally, PG has shown anti-proliferative and anti-inflammatory effects in rheumatoid arthritis-derived fibroblast-like synoviocytes and induced apoptosis in human oral squamous cell carcinoma cells .
Wissenschaftliche Forschungsanwendungen
- Specific Scientific Field: Oncology
- Summary of the Application: Physcion-8-O-β-d-glucoside (PG) has been studied for its potential to reduce paclitaxel resistance in ovarian cancer cells . Paclitaxel is a first-line chemotherapeutic drug for ovarian cancer, but resistance to the drug is a common issue .
- Methods of Application or Experimental Procedures: In the study, ovarian cancer SK-OV-3 cells were used to establish paclitaxel-resistant SK-OV-3 (SK-OV-3/PTX) cells. The Cell Counting Kit-8 assay and crystal violet staining were used to determine cell viability. P-glycoprotein (P-gp) and nuclear factor (NF)-κB expression and cell distributions were detected using immunofluorescence. Cell apoptosis and protein expression changes were detected using flow cytometry and western blotting, respectively .
- Results or Outcomes: PG did not significantly affect SK-OV-3/PTX cell proliferation but significantly downregulated P-gp expression. PG pretreatment enhanced paclitaxel cytotoxicity. PG treatment decreased the quantity of phosphorylated-NF-κB p65 in SK-OV-3/PTX cell total proteins and upregulated IKBα expression. It also decreased NF-κB p65 levels in nuclear proteins, inhibiting NF-κB p65 entry into the nucleus. In a xenograft tumour model, paclitaxel plus PG significantly inhibited SK-OV-3/PTX xenograft tumour growth. PG reduced P-gp expression in transplanted tumour tissue .
Safety And Hazards
Physcion 8-glucoside is an anthraquinone . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Physcion and PG not only exert anti-tumor, anti-microbial, anti-inflammatory, anti-oxidant, optical-related, enzyme inhibitory, lipid regulation and neuroprotective activities, but also lead to hepatotoxicity, renal toxicity and genetic damage . Further investigations on their mechanism of action and pre-clinical trials are mandatory in order to comprehend the full potential of these natural cancer killers in anticancer remedies .
Eigenschaften
IUPAC Name |
1-hydroxy-3-methoxy-6-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O10/c1-8-3-10-16(19(27)15-11(17(10)25)5-9(30-2)6-12(15)24)13(4-8)31-22-21(29)20(28)18(26)14(7-23)32-22/h3-6,14,18,20-24,26,28-29H,7H2,1-2H3/t14-,18-,20+,21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXGUTUUWXVZNM-DQMLXFRHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2=O)C=C(C=C4O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415749 | |
| Record name | Physcion 8-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Physcion 8-glucoside | |
CAS RN |
26296-54-8 | |
| Record name | Physcion 1-O-β-D-glucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26296-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Physcion 8-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



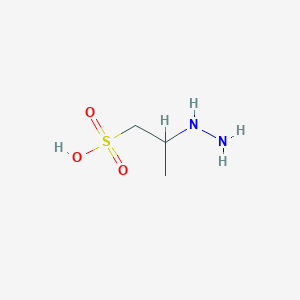
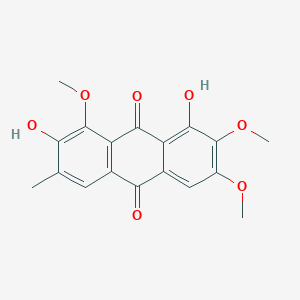
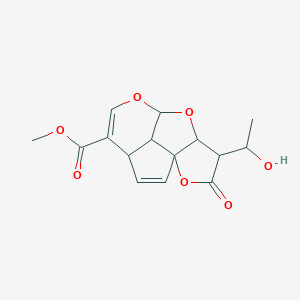
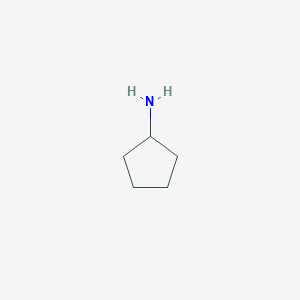
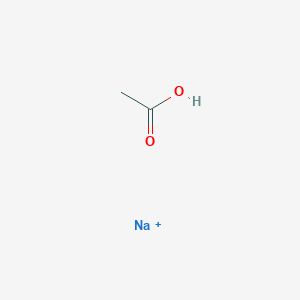
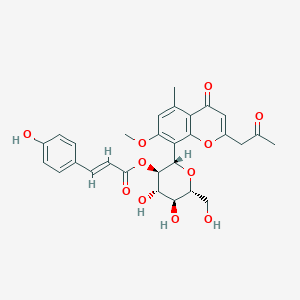
![1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol](/img/structure/B150415.png)
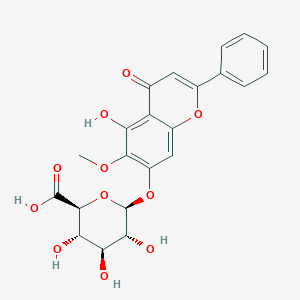
![O-[(E)-4-[(3-nitropyridin-2-yl)disulfanyl]but-2-enyl]hydroxylamine](/img/structure/B150418.png)
![1-[(2R)-Pyrrolidin-2-yl]propan-2-one](/img/structure/B150422.png)
